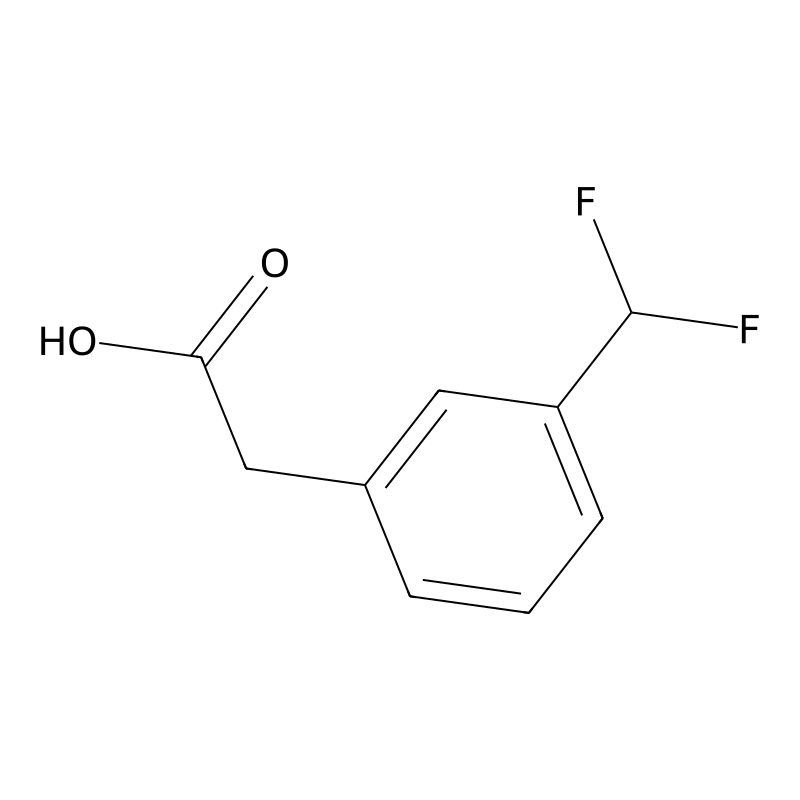

2-(3-(Difluoromethyl)phenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

In addition, there has been significant progress in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

It’s worth noting that the compound is used in various areas of research including life science, material science, chemical synthesis, chromatography, analytical and many others .

2-(3-(Difluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula . It features a difluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research and application. The presence of the difluoromethyl group enhances its lipophilicity and can influence its interaction with biological targets.

- Potential irritant: Carboxylic acids can be irritants to skin and eyes. Standard laboratory practices for handling potentially irritating chemicals should be followed.

- Unknown toxicity: Until specific toxicity data becomes available, it should be treated as a potentially hazardous material and handled with appropriate care.

- Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives, utilizing reagents such as potassium permanganate or chromium trioxide.

- Reduction: The carboxylic acid group can be reduced to alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The phenyl ring allows for electrophilic or nucleophilic substitution reactions, resulting in various substituted derivatives. Common reagents for substitution include halogens and nucleophiles like amines and thiols.

The specific products formed depend on the reaction conditions and reagents used, demonstrating the compound's versatility in synthetic chemistry.

The biological activity of 2-(3-(Difluoromethyl)phenyl)acetic acid is linked to its ability to interact with specific molecular targets. The difluoromethyl group may enhance its binding affinity and reactivity with enzymes and receptors, potentially influencing various biochemical processes. While detailed studies are necessary to elucidate the exact mechanisms of action, preliminary findings suggest that this compound could exhibit significant pharmacological properties, possibly affecting metabolic pathways or acting as an enzyme inhibitor .

Several synthesis methods have been developed for 2-(3-(Difluoromethyl)phenyl)acetic acid:

- Metal-Mediated Stepwise Difluoromethylation: This method involves using difluoromethylating agents such as ClCF2H. The process typically requires careful optimization of reaction conditions to achieve high yields and purity.

- Electrophilic Aromatic Substitution: The difluoromethyl group can be introduced through electrophilic substitution on a suitable precursor, followed by subsequent functionalization to yield the final product.

- Minisci-Type Radical Chemistry: This approach has been employed for the difluoromethylation of heteroaromatic compounds, allowing for diverse synthetic routes to access similar structures .

2-(3-(Difluoromethyl)phenyl)acetic acid has potential applications in various fields:

- Pharmaceutical Development: Due to its unique chemical properties, it may serve as a lead compound in drug discovery, particularly in developing new therapeutics targeting specific diseases.

- Agricultural Chemistry: The compound's biological activity suggests potential uses in agrochemicals, possibly as a pesticide or herbicide.

- Material Science: Its unique structural features may allow for applications in developing advanced materials with specific functionalities.

Interaction studies involving 2-(3-(Difluoromethyl)phenyl)acetic acid focus on understanding how this compound binds to biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors at the molecular level.

- In Vitro Assays: To assess the biological activity and efficacy of the compound against various cell lines or biological systems.

Preliminary results indicate that the difluoromethyl group enhances interaction strength and selectivity towards certain targets, warranting further investigation into its pharmacodynamics .

Several compounds share structural similarities with 2-(3-(Difluoromethyl)phenyl)acetic acid. Notable examples include:

- α,α-Difluorophenylacetic Acid

- 2,3-Difluorophenylacetic Acid

- 3-(Trifluoromethyl)phenylacetic Acid

Comparison TableCompound Name Structural Features Unique Properties 2-(3-(Difluoromethyl)phenyl)acetic acid Difluoromethyl group on phenyl ring Enhanced lipophilicity and binding affinity α,α-Difluorophenylacetic Acid Difluoro substituents at α position Potentially different metabolic pathways 2,3-Difluorophenylacetic Acid Difluoro substituents at 2 and 3 Varying reactivity due to position 3-(Trifluoromethyl)phenylacetic Acid Trifluoromethyl group on phenyl ring Different electronic properties

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(3-(Difluoromethyl)phenyl)acetic acid | Difluoromethyl group on phenyl ring | Enhanced lipophilicity and binding affinity |

| α,α-Difluorophenylacetic Acid | Difluoro substituents at α position | Potentially different metabolic pathways |

| 2,3-Difluorophenylacetic Acid | Difluoro substituents at 2 and 3 | Varying reactivity due to position |

| 3-(Trifluoromethyl)phenylacetic Acid | Trifluoromethyl group on phenyl ring | Different electronic properties |

The uniqueness of 2-(3-(Difluoromethyl)phenyl)acetic acid lies in the specific positioning of the difluoromethyl group, which significantly influences its chemical reactivity, stability, and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant